1-(carboxymethyl)cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(carboxymethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-5(9)4-7(6(10)11)2-1-3-7/h1-4H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFAUKOOXXSLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548831 | |
| Record name | 1-(Carboxymethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-73-3 | |
| Record name | 1-(Carboxymethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Carboxymethyl Cyclobutane 1 Carboxylic Acid
Retrosynthetic Disconnections and Strategic Planning for the Cyclobutane (B1203170) Core and Carboxylic Acid Groups
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. For 1-(carboxymethyl)cyclobutane-1-carboxylic acid, the analysis reveals a clear and logical pathway centered on a key intermediate: 1,1-cyclobutanedicarboxylic acid or its ester derivative.
The primary retrosynthetic disconnection involves the homologation of one of the carboxylic acid groups. This simplifies the target to a symmetric gem-dicarboxylic acid precursor. A subsequent disconnection of the cyclobutane ring itself, guided by the principles of the malonic ester synthesis, leads to readily available starting materials. This two-step disconnection strategy is outlined below:
C-C Bond Disconnection (Homologation): The most logical initial disconnection is the C-C bond between the cyclobutane ring and the acetic acid moiety. This transformation, known as homologation, simplifies the target molecule to a cyclobutane-1,1-dicarboxylic acid derivative. The forward reaction would involve adding a single carbon unit to one of the carboxyl groups.
Ring Disconnection (Cyclization): The resulting 1,1-disubstituted cyclobutane can be disconnected across two C-C bonds of the ring. This reveals a classic synthesis pattern involving the reaction of a malonate ester with a 1,3-dihalopropane, which forms the four-membered ring in the forward sense via intramolecular cyclization.
Based on the retrosynthetic analysis, the construction of the cyclobutane core relies on two fundamental building blocks, each serving as a specific synthetic equivalent.
| Synthetic Equivalent | Structure | Role in Synthesis |
| Diethyl malonate | CH₂(COOEt)₂ | Acts as a nucleophilic C1 synthon, providing the carbon atom that will bear the two carboxyl groups. The acidic α-hydrogens are crucial for deprotonation and subsequent alkylation. |
| 1,3-Dihalopropane | Br-(CH₂)₃-Br | Serves as a C3 electrophilic synthon. It provides the remaining three carbon atoms of the cyclobutane ring through a sequential double alkylation of the malonate ester. |
This strategy is a direct application of the well-established malonic ester synthesis, a reliable method for forming carbocyclic rings.
The synthesis of this compound from the key intermediate, diethyl 1,1-cyclobutanedicarboxylate, requires several critical functional group interconversions.
Ester Hydrolysis: The initial product from the ring-closure reaction is a diester. Saponification using a strong base like potassium hydroxide (B78521), followed by acidification, is required to convert the ester groups into carboxylic acids. orgsyn.org
Selective Mono-functionalization: To achieve the target structure, one of the two identical carboxylic acid groups must be selectively modified. This can be challenging but is often achieved through statistical methods (e.g., mono-esterification by reacting one equivalent of the diacid with a sub-stoichiometric amount of alcohol) or by converting the diacid to a cyclic anhydride (B1165640), if possible, although this is not feasible for a gem-diacid.
Carboxylic Acid Homologation: The Arndt-Eistert reaction is a classic and effective method for the one-carbon homologation of a carboxylic acid. nrochemistry.comorganic-chemistry.orgwikipedia.org This sequence involves:
Conversion of the carboxylic acid to an acid chloride (e.g., using thionyl chloride).
Reaction with diazomethane (B1218177) to form a diazoketone intermediate. nrochemistry.com
A silver(I)-catalyzed Wolff rearrangement to generate a ketene (B1206846). organic-chemistry.org
Trapping of the ketene with water to yield the homologated carboxylic acid. organic-chemistry.orgyoutube.com
This sequence effectively inserts a -CH₂- group next to the carbonyl, transforming a carboxylic acid into its corresponding acetic acid derivative.
Cyclobutane Ring Formation Strategies Applicable to this compound
While the malonic ester synthesis represents the most direct route, other methodologies exist for constructing the cyclobutane core. These can be considered as alternative, albeit potentially more complex, pathways.
[2+2] cycloaddition reactions, where two unsaturated molecules react to form a four-membered ring, are a cornerstone of cyclobutane synthesis. Photochemical [2+2] cycloadditions are particularly common.
Approach: A potential [2+2] cycloaddition route to the target's core structure could involve the reaction of a ketene acetal (B89532) with an acrylate (B77674) derivative.
Intramolecular ring closure is the most prominent and practical strategy for synthesizing the 1,1-disubstituted cyclobutane core of the target molecule.
Ring Closure (Malonic Ester Synthesis): This is the most efficient and widely documented method. The synthesis begins with the deprotonation of diethyl malonate using a strong base like sodium ethoxide to form a nucleophilic enolate. orgsyn.org This enolate is then reacted with a 1,3-dihalopropane, such as 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane. orgsyn.orgchemicalbook.com The reaction proceeds via a sequential double SN2 mechanism: the first alkylation is intermolecular, and the second is an intramolecular ring-closing step that forms the cyclobutane ring. orgsyn.org The resulting diethyl 1,1-cyclobutanedicarboxylate is a stable intermediate that can be readily purified by distillation. orgsyn.org
Table of Ring Closure Reaction Components
| Reactant | Reagent | Solvent | Product | Typical Yield |
|---|---|---|---|---|
| Diethyl malonate | Sodium ethoxide | Ethanol | Diethyl sodio-malonate | in situ |
Ring Expansion: While less direct, ring expansion methodologies offer an alternative. For example, a suitably substituted cyclopropylcarbinol derivative could potentially undergo rearrangement to form a cyclobutane ring. However, for the specific substitution pattern of the target molecule, this approach would require a more complex and less direct synthetic sequence compared to the malonic ester ring closure.
Modern synthetic chemistry has seen the development of various transition metal-catalyzed methods for constructing four-membered rings. These methods often offer high selectivity under mild conditions.
Approaches: These can include catalytic [2+2] cycloadditions, ring-opening reactions of strained systems like bicyclo[1.1.0]butanes, and C-H functionalization/cyclization cascades.
Applicability and Limitations: While powerful, these methods are often developed for more complex molecular architectures. For a relatively simple target like this compound, the classic malonic ester synthesis is typically more practical, scalable, and cost-effective. The development of a specific transition-metal-catalyzed route for this particular substitution pattern would likely require significant optimization and may not offer an advantage over the established ring-closure methodology.
Introduction and Derivatization of Carboxymethyl and Carboxylic Acid Moieties
The construction of the this compound framework typically commences with the formation of a cyclobutane-1,1-dicarboxylate (B1232482) precursor. A well-established route to this intermediate is the malonic ester synthesis, where a malonic acid diester, such as diethyl malonate, is reacted with a 1,3-dihalopropane in the presence of a base. orgsyn.orgorgsyn.orgchemicalbook.comresearchgate.net
A common starting point for the synthesis of the target molecule is diethyl 1,1-cyclobutanedicarboxylate, which can be prepared by the alkylation of diethyl sodiomalonate with trimethylene dibromide or trimethylene chlorobromide. orgsyn.org While this reaction can be straightforward, optimizing conditions to maximize the yield of the desired cyclized product and minimize the formation of byproducts is crucial. unina.it
Carbonylation Reactions for Carboxylic Acid Introduction
While direct carbonylation of a pre-functionalized cyclobutane to introduce the carboxylic acid moiety is a plausible strategy, a more common approach involves the hydrolysis of a precursor ester or nitrile. The synthesis of 1,1-cyclobutanedicarboxylic acid, a key intermediate, is typically achieved by the hydrolysis of its corresponding diethyl ester. orgsyn.org This hydrolysis is often carried out under basic conditions, for example, by refluxing with a solution of potassium hydroxide in ethanol, followed by acidification. orgsyn.org
Alternatively, the half-nitrile, 1-cyano-1-carboxycyclobutane, can be hydrolyzed to the dicarboxylic acid. orgsyn.org The dicarboxylic acid can then be subjected to further derivatization to achieve the target molecule. It is important to note that harsh conditions can lead to decarboxylation, yielding cyclobutanecarboxylic acid. orgsyn.org
Alkylation and Substitution Reactions for Carboxymethyl Installation
The introduction of the carboxymethyl group is a critical step in the synthesis of this compound. A logical approach involves the alkylation of a cyclobutane-1,1-dicarboxylate enolate with a haloacetic acid ester.
The process would begin with the deprotonation of a dialkyl cyclobutane-1,1-dicarboxylate, such as diethyl 1,1-cyclobutanedicarboxylate, using a suitable base like sodium ethoxide to form the corresponding enolate. This nucleophilic enolate can then react with an electrophile like ethyl bromoacetate (B1195939) in an SN2 reaction to form diethyl 1-(ethoxycarbonylmethyl)cyclobutane-1,1-dicarboxylate.
Subsequent selective hydrolysis of one of the ester groups is a significant challenge. The three ester groups in the intermediate possess different steric and electronic environments, which could potentially be exploited for selective saponification. For instance, selective monohydrolysis of symmetric diesters has been achieved using specific reaction conditions, such as a THF-water medium with diluted aqueous NaOH at low temperatures. organic-chemistry.org Achieving selective hydrolysis of the desired ester group in the tri-ester intermediate would be a key step to yield the final product.
| Reaction Step | Reagents and Conditions | Product | Key Considerations |
| Enolate Formation | Diethyl cyclobutane-1,1-dicarboxylate, Sodium Ethoxide in Ethanol | Sodio diethyl cyclobutane-1,1-dicarboxylate | Anhydrous conditions are crucial to prevent premature hydrolysis of the ester and quenching of the base. |
| Alkylation | Ethyl bromoacetate | Diethyl 1-(ethoxycarbonylmethyl)cyclobutane-1,1-dicarboxylate | The choice of solvent and temperature can influence the reaction rate and yield. |
| Selective Hydrolysis | e.g., Dilute NaOH in THF/water at 0°C | This compound | Careful control of stoichiometry and reaction time is necessary to favor monohydrolysis and prevent complete saponification. |
Stereoselective and Enantioselective Synthetic Pathways to this compound and its Chiral Analogs
Achiral synthesis of this compound results in a racemic mixture. The development of stereoselective and enantioselective methods is crucial for applications where specific stereoisomers are required.
Enantioselective approaches to substituted cyclobutanes often rely on asymmetric catalysis. For instance, the transition metal-catalyzed asymmetric α-alkylation of cyclobutanones has been developed to create all-carbon quaternary centers with high enantioselectivity. caltech.edu While this method targets cyclobutanones, subsequent modifications could potentially lead to the desired diacid.
Another strategy involves the enantioselective functionalization of a pre-existing cyclobutane ring. Chiral ligands can be employed to direct C-H activation reactions, leading to the enantioselective introduction of functional groups. acs.org For example, chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands have been used to promote enantioselective C–H arylation and vinylation of cyclobutyl carboxylic acid derivatives. acs.org Adapting such a strategy for the introduction of a carboxymethyl group precursor could provide an enantioselective route.
The stereocontrolled synthesis of polysubstituted cyclobutanes can also be achieved through various cycloaddition reactions. However, for a geminally disubstituted compound like the target molecule, post-cycloaddition modifications would be necessary.
| Strategy | Methodology | Potential for Chirality | Challenges |
| Asymmetric Alkylation | Catalytic asymmetric allylic alkylation of cyclobutanone (B123998) precursors. caltech.edu | High enantioselectivity can be achieved. | Requires further functional group manipulations to obtain the diacid. |
| Enantioselective C-H Functionalization | Use of chiral ligands to direct the functionalization of C-H bonds on a cyclobutane scaffold. acs.org | Can introduce chirality at a specific position. | Development of suitable catalysts and directing groups for carboxymethylation is needed. |
| Desymmetrization | Enzymatic or chemical desymmetrization of a prochiral cyclobutane-1,1-dicarboxylic acid derivative. | Can provide access to enantiomerically enriched products. | Requires a suitable prochiral substrate and a highly selective catalyst or enzyme. |
Emerging C-H Functionalization Strategies in the Synthesis of Cyclobutane Carboxylic Acids
Direct C-H functionalization is a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of cyclobutane carboxylic acids, this approach offers the potential to introduce substituents without the need for pre-functionalization.
Recent advancements have demonstrated the feasibility of regio- and stereoselective C-H functionalization of cyclobutanes. nih.gov Catalyst-controlled C-H insertion reactions using rhodium-bound carbenes have been shown to be effective for the synthesis of both 1,1- and 1,3-disubstituted cyclobutanes. nih.gov By carefully selecting the rhodium catalyst, it is possible to direct the insertion to a specific C-H bond. This methodology could potentially be applied to a cyclobutanecarboxylic acid derivative to introduce an acetic acid moiety directly.
Furthermore, palladium-catalyzed C-H activation has been explored for the functionalization of cyclobutane carboxylic acid derivatives. acs.org These methods often employ a directing group to guide the catalyst to a specific C-H bond. The development of new directing groups and catalytic systems that allow for the introduction of a wider range of functional groups, including those that can be converted to a carboxymethyl group, is an active area of research.
| C-H Functionalization Approach | Catalyst/Reagents | Potential Application | Current Limitations |
| Rhodium-Catalyzed C-H Insertion | Rhodium(II) catalysts, Diazo compounds | Direct introduction of a functionalized carbon chain at a C-H bond. nih.gov | The scope of diazo compounds suitable for generating the carboxymethyl group needs to be explored. |
| Palladium-Catalyzed C-H Activation | Palladium catalysts, Directing groups, Oxidants | Site-selective introduction of aryl or vinyl groups, which could be further modified. acs.org | Direct carboxymethylation via C-H activation on this system is not yet well-established. |
Chemical Reactivity and Mechanistic Transformations of 1 Carboxymethyl Cyclobutane 1 Carboxylic Acid
Reactivity Profiles of the Carboxylic Acid Moieties
The presence of two carboxylic acid groups on the same carbon atom in 1-(carboxymethyl)cyclobutane-1-carboxylic acid governs its reactivity, allowing for a range of transformations typical of dicarboxylic acids.
Mechanisms of Esterification and Amidation
Esterification: The conversion of the carboxylic acid groups to esters typically proceeds via Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. Given the presence of two carboxylic acid groups, the reaction can yield a monoester or a diester, depending on the stoichiometry of the alcohol used. Selective mono-esterification can be challenging but can be achieved under carefully controlled conditions.
Amidation: The formation of amides from this compound and amines generally requires the activation of the carboxylic acid group. Direct reaction with an amine is often inefficient as the basic amine will deprotonate the acidic carboxylic acid to form an unreactive carboxylate salt. Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride are often employed. The mechanism with thionyl chloride involves the formation of a highly reactive acyl chloride intermediate, which is then readily attacked by the amine nucleophile. The subsequent loss of a proton from the nitrogen atom yields the amide. Similar to esterification, both mono- and di-amidation products are possible.
| Transformation | Reagents & Conditions | Product(s) | Mechanistic Notes |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Mono- or Diester | Acid-catalyzed nucleophilic acyl substitution. Reversible reaction driven to completion by excess alcohol or removal of water. |
| Amidation | Amine, Coupling Agent (e.g., DCC, SOCl₂) | Mono- or Diamide | Activation of the carboxylic acid is necessary to form a more reactive intermediate (e.g., acyl chloride) for nucleophilic attack by the amine. |
Decarboxylation Pathways and Subsequent Reactivity
As a derivative of a malonic acid, this compound is susceptible to decarboxylation upon heating. This reaction is a characteristic feature of compounds with two carboxylic acid groups attached to the same carbon atom. The mechanism of thermal decarboxylation of 1,1-dicarboxylic acids is thought to proceed through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable carboxylic acid product with the loss of carbon dioxide.
For the closely related 1,1-cyclobutanedicarboxylic acid, decarboxylation is typically achieved by heating the compound to temperatures in the range of 160-220 °C. orgsyn.org This process yields cyclobutanecarboxylic acid and carbon dioxide. orgsyn.orgwikipedia.org It is expected that this compound would undergo a similar transformation to yield cyclobutylacetic acid. The rate of decarboxylation can be influenced by the stability of the carbanion formed upon loss of CO₂, though in this case, a concerted mechanism is more likely.
| Substrate | Conditions | Product |
| 1,1-Cyclobutanedicarboxylic acid | Heat (160-170 °C) | Cyclobutanecarboxylic acid |
| 1,1,2-Cycloalkanetricarboxylic acids | Varies with ring size | cis/trans-dicarboxylic acids |
Formation and Reactivity of Acid Anhydrides and Acyl Halides
Acid Anhydrides: Intramolecular dehydration of this compound can lead to the formation of a cyclic anhydride (B1165640). This transformation is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent such as acetic anhydride or oxalyl chloride. libretexts.orgnih.gov The resulting cyclic anhydride contains a strained five-membered ring fused to the cyclobutane (B1203170) ring, which can enhance its reactivity towards nucleophiles. Research on cyclobutane-containing carboxylic anhydrides has shown they possess a good balance of stability and reactivity due to the ring strain.
Acyl Halides: The carboxylic acid groups can be converted to the more reactive acyl halides, typically acyl chlorides, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govcommonorganicchemistry.com The mechanism with thionyl chloride involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to displace sulfur dioxide and a proton, yielding the acyl chloride. researchgate.net The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is another common method that proceeds under mild conditions. nih.govchemicalbook.com The resulting diacyl chloride of this compound is a versatile intermediate for the synthesis of various derivatives.
Cyclobutane Ring Strain-Driven Chemical Transformations
The inherent ring strain of the cyclobutane ring (approximately 26 kcal/mol) is a significant driving force for reactions that lead to the formation of less strained five- or six-membered rings or acyclic systems.
Ring Expansion Reactions to Larger Carbocyclic Systems
Ring expansion of cyclobutane derivatives is a common transformation, often proceeding through carbocationic intermediates. When a positive charge is generated on a carbon atom adjacent to the cyclobutane ring (a cyclobutylmethyl carbocation), a rearrangement can occur where one of the C-C bonds of the ring migrates to the carbocation center. This relieves the ring strain and results in the formation of a more stable cyclopentyl cation, which can then be trapped by a nucleophile or lose a proton to form an alkene.
For this compound, such a rearrangement could be initiated by reactions that generate a carbocation at a position alpha to the ring, for example, through a Schmidt reaction on one of the carboxylic acid groups. The Schmidt reaction of a carboxylic acid with hydrazoic acid (HN₃) under acidic conditions typically leads to an amine via a Curtius-like rearrangement of an acyl azide (B81097) intermediate. wikipedia.orgbyjus.comorganic-chemistry.orglibretexts.orgchimia.ch If this reaction were to proceed through a carbocation intermediate after decarboxylation, ring expansion to a cyclopentanone (B42830) derivative could be envisioned.
Ring Opening Processes and Fragmentations
The strained C-C bonds of the cyclobutane ring are susceptible to cleavage under various conditions, leading to ring-opened products.
Oxidative Ring Opening: Oxidative cleavage of the cyclobutane ring can be achieved using various oxidizing agents. For instance, the Baeyer-Villiger oxidation of a cyclobutanone (B123998) derivative (which could potentially be formed from this compound) with a peroxyacid would lead to a γ-lactone. jk-sci.comwikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.
Another oxidative pathway involves the use of reagents like lead tetraacetate. While lead tetraacetate is known for the oxidative decarboxylation of carboxylic acids, it can also participate in fragmentation reactions of cyclobutane systems, particularly when radical intermediates are formed. slideshare.netwikipedia.orgyoutube.comorganicchemistrydata.orgjuniperpublishers.com
Reductive Ring Opening: While less common for simple cyclobutanes, ring opening can also be initiated under reductive conditions, particularly if the ring is activated by adjacent functional groups that can stabilize radical or anionic intermediates.
The specific pathways for ring opening and fragmentation of this compound would be highly dependent on the reagents and reaction conditions employed, with the relief of ring strain being a primary thermodynamic driving force.
| Transformation Type | Key Intermediate/Reaction | Expected Product Class |
| Ring Expansion | Cyclobutylmethyl carbocation | Cyclopentane (B165970) derivatives |
| Ring Opening | Baeyer-Villiger oxidation of a corresponding cyclobutanone | γ-Lactone |
| Ring Opening | Oxidative decarboxylation with reagents like lead tetraacetate | Alkenyl dicarboxylic acids |
Mechanistic Studies of Rearrangements Involving the Cyclobutane Core
While specific mechanistic studies on rearrangements of the cyclobutane core of this compound are not extensively documented in publicly available literature, the reactivity of the strained four-membered ring can be understood by examining related cyclobutane systems. The inherent ring strain in cyclobutanes makes them susceptible to rearrangements that lead to more stable five- or six-membered rings. chemistrysteps.com
One potential rearrangement is a ring expansion , which is a common reaction for cyclobutanes, particularly when a carbocation is formed on a carbon atom adjacent to the ring. chemistrysteps.comyoutube.com For this compound, such a rearrangement could theoretically be initiated by decarboxylation or other reactions that generate a carbocationic intermediate. The driving force for this type of rearrangement is the relief of ring strain associated with the cyclobutane ring, as cyclopentane and cyclohexane (B81311) rings are significantly more stable. chemistrysteps.com
For instance, the hydrolysis of an alkyl halide with a cyclobutane ring can lead to a ring expansion to a cyclopentane derivative. chemistrysteps.com This occurs via an SN1 mechanism where the departure of the leaving group generates a carbocation, which then undergoes rearrangement. chemistrysteps.com Although not directly studied for this compound, it is plausible that under certain conditions, this compound or its derivatives could undergo similar transformations.
The table below outlines a hypothetical reaction pathway for a ring expansion of a derivative of this compound, based on established mechanisms for cyclobutane rearrangements.
Table 1: Hypothetical Ring Expansion Mechanism
| Step | Description | Intermediate |
|---|---|---|
| 1 | Formation of a carbocation adjacent to the cyclobutane ring (e.g., through loss of a leaving group from a derivative). | A primary or secondary carbocation. |
| 2 | 1,2-Alkyl shift involving one of the ring carbons to the carbocationic center, leading to a ring-expanded carbocation. | A more stable secondary or tertiary carbocation within a five-membered ring. |
It is important to note that the specific conditions and the nature of any substituents on the cyclobutane ring would significantly influence the likelihood and outcome of such rearrangements.
Intermolecular and Intramolecular Reactions of this compound
The reactivity of this compound is dictated by the presence of two carboxylic acid functional groups and the strained cyclobutane ring.
Intermolecular Reactions:
As a dicarboxylic acid, this compound can undergo typical reactions of carboxylic acids. These include esterification, amidation, and the formation of acid chlorides. libretexts.orgmsu.edu For example, reaction with an alcohol in the presence of an acid catalyst would be expected to yield the corresponding diester. Similarly, treatment with thionyl chloride (SOCl₂) would likely produce the diacid chloride. libretexts.org
Furthermore, the two carboxylic acid groups can react with a single molecule of a diol or diamine to form polyesters or polyamides, respectively. This polymerization is a common intermolecular reaction for dicarboxylic acids.
Intramolecular Reactions:
The close proximity of the two carboxylic acid groups allows for intramolecular reactions, primarily forming a cyclic anhydride upon heating. okstate.edu This is a common reaction for 1,1-dicarboxylic acids. The resulting anhydride would be a spiro compound, with the anhydride ring sharing a carbon atom with the cyclobutane ring.
The anhydride can then serve as a reactive intermediate for further reactions. For example, it can react with nucleophiles such as alcohols or amines to yield the mono-ester or mono-amide, respectively. saskoer.calibretexts.orgyoutube.com This reaction proceeds via nucleophilic acyl substitution, where the nucleophile attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. masterorganicchemistry.com
The table below summarizes some of the expected intermolecular and intramolecular reactions of this compound.
Table 2: Summary of Expected Reactions
| Reaction Type | Reactant(s) | Product(s) |
|---|---|---|
| Intermolecular | Alcohol, Acid Catalyst | Diester |
| Amine | Diamide | |
| Thionyl Chloride | Diacid Chloride | |
| Diol | Polyester | |
| Diamine | Polyamide | |
| Intramolecular | Heat | Cyclic Anhydride |
| (of the anhydride) | Alcohol | Mono-ester, Mono-acid |
Decarboxylation is another important reaction for geminal dicarboxylic acids. thieme-connect.deorganicchemistrytutor.com Heating this compound, which is a substituted malonic acid, would likely lead to the loss of one molecule of carbon dioxide to form cyclobutanecarboxylic acid. wikipedia.orgchemicalbook.com This reaction proceeds through a cyclic transition state.
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1-(carboxymethyl)cyclobutane-1-carboxylic acid by mapping the chemical environments of its hydrogen and carbon atoms.
In ¹H NMR spectroscopy, the acidic protons of the two carboxylic acid groups are highly deshielded and typically appear as a broad singlet far downfield, often around 10-12 ppm. libretexts.org The protons on the carbons adjacent to the carboxyl groups, such as the methylene (B1212753) protons of the carboxymethyl group, are deshielded and absorb in the 2-3 ppm range. libretexts.org The methylene protons within the cyclobutane (B1203170) ring produce complex multiplets further upfield, generally between 1.8 and 2.6 ppm, due to their diastereotopic nature and complex spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH ) | ~10.0 - 12.0 | Broad Singlet |
| Methylene (-CH ₂-COOH) | ~2.7 | Singlet |
| Cyclobutane Methylene (α to quaternary C) | ~2.4 - 2.6 | Multiplet |
| Cyclobutane Methylene (β to quaternary C) | ~2.0 - 2.2 | Multiplet |
Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides key information about the carbon framework. The carbonyl carbons of the carboxylic acids are significantly deshielded, appearing in the 165-185 ppm region. pressbooks.pub The central quaternary carbon of the cyclobutane ring is also readily identifiable. The methylene carbons of the cyclobutane ring and the carboxymethyl group appear at higher field strengths.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ) in ppm |
|---|---|
| Carboxylic Acid (C =O) | ~175 - 185 |
| Quaternary Cyclobutane Carbon | ~45 - 55 |
| Methylene (-C H₂-COOH) | ~35 - 45 |
| Cyclobutane Methylene (-C H₂-) | ~25 - 35 |
| Cyclobutane Methylene (-C H₂-) | ~15 - 25 |
Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all signals and confirmation of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between the coupled protons within the cyclobutane ring, helping to unravel the complex multiplet patterns.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹³C signals for the methylene groups.
Infrared (IR) Spectroscopy for Identification of Functional Groups and Molecular Fingerprints
Infrared (IR) spectroscopy is highly effective for identifying the characteristic functional groups within the molecule. Carboxylic acids display a distinctive and easily recognizable set of absorption bands. pressbooks.puborgchemboulder.com The O-H bond of the carboxyl group results in a very broad absorption band that spans from approximately 2500 to 3300 cm⁻¹. pressbooks.puborgchemboulder.com The C=O carbonyl bond produces a strong, sharp absorption typically found between 1680 and 1720 cm⁻¹. pressbooks.pubrsc.org The presence of both of these features is strong evidence for the carboxylic acid functionality.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|---|
| Carboxylic Acid (-OH) | O-H stretch | 2500 - 3300 | Strong, Very Broad |
| Carbonyl (C=O) | C=O stretch | 1680 - 1720 | Strong, Sharp |
| Methylene (-CH₂-) | C-H stretch | 2850 - 3000 | Medium |
| Carboxylic Acid (C-O) | C-O stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) provides essential data on the molecular weight and structural features through fragmentation analysis. researchgate.net
Electrospray ionization is a soft ionization technique ideal for this type of polar molecule. In negative ion mode, ESI-MS would be expected to show a strong signal for the deprotonated molecule, [M-H]⁻, at an m/z corresponding to the molecular weight minus one proton. A doubly deprotonated ion, [M-2H]²⁻, might also be observed. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental formula. Tandem MS (MS/MS) experiments on the [M-H]⁻ ion would likely show a characteristic neutral loss of 44 Da, corresponding to the elimination of a CO₂ molecule, a common fragmentation pathway for carboxylic acids. libretexts.org
Table 4: Expected ESI-MS Ions
| Ion | Description | Expected m/z |
|---|---|---|
| [M-H]⁻ | Deprotonated Molecule | 171.06 |
| [M+Na-2H]⁻ | Sodiated Adduct | 193.04 |
| [M-H-CO₂]⁻ | Fragment (loss of CO₂) | 127.07 |
Note: m/z values are for the most abundant isotopes.
Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives
Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. However, dicarboxylic acids like this compound are generally non-volatile due to their high polarity and the presence of strong intermolecular hydrogen bonding from the carboxylic acid groups. Consequently, a chemical derivatization step is necessary to convert them into more volatile forms suitable for GC-MS analysis.
Common derivatization methods for carboxylic acids include esterification to form methyl or butyl esters, or silylation to create trimethylsilyl (B98337) (TMS) derivatives. chalmers.sesigmaaldrich.com These processes replace the acidic protons of the carboxyl groups with less polar functional groups, reducing the boiling point and allowing the compound to be vaporized and passed through the gas chromatograph.
Once derivatized, the volatile compound is injected into the GC, where it is separated from other components based on its boiling point and affinity for the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the original molecule by matching it against spectral libraries. nih.gov For dicarboxylic acid derivatives, mass spectrometry can reveal characteristic fragments resulting from the loss of ester groups or cleavage of the cyclobutane ring. chalmers.se
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
The analysis of a related compound, cyclobutane-1,1-dicarboxylic acid, at low temperatures (20 K) has shown that the cyclobutane ring is not planar. aip.orgaip.org In that structure, one of the ring carbons is displaced from the plane formed by the other three. aip.orgaip.org The crystal structure is stabilized by intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming dimers. aip.orgaip.org
A similar analysis for this compound would be expected to provide analogous insights into its solid-state conformation and the network of intermolecular interactions, such as hydrogen bonding, that dictate its crystal packing. However, specific crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this compound, are not available in the reviewed literature.
Theoretical and Computational Chemistry Investigations of 1 Carboxymethyl Cyclobutane 1 Carboxylic Acid
Quantum Mechanical Calculations of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the electronic landscape of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller–Plesset perturbation theory) can provide detailed insights into the distribution of electrons and the energies of molecular orbitals. For 1-(carboxymethyl)cyclobutane-1-carboxylic acid, these calculations would reveal key electronic properties.
Key Electronic Properties:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for predicting a molecule's reactivity. The HOMO-LUMO gap indicates the molecule's chemical stability and its susceptibility to electronic excitation.
Electrostatic Potential Surface: This surface maps the electrostatic potential onto the electron density, visually representing the charge distribution and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this dicarboxylic acid, the oxygen atoms of the carboxyl groups would be expected to be regions of high negative potential.
Illustrative Data from a Computational Study on a Related System (Cyclobutane-1,2-dione):
| Computational Method | Property | Calculated Value (Relative) |
| CEPA/1 | Gibbs Free Energy of Activation | 16.5 kcal/mol |
| M06-2X | Energy Deviation from CEPA/1 | 5.9 kcal/mol (Mean Absolute) |
| SCS-MP2 | Energy Deviation from CEPA/1 | 2.5 kcal/mol (Mean Absolute) |
| This table presents data from a study on the reaction of cyclobutane-1,2-dione, illustrating how different computational methods can yield varying energetic predictions. beilstein-journals.org |
Conformational Space Exploration and Energy Landscapes of the Compound
The flexibility of the cyclobutane (B1203170) ring and the rotational freedom of the two carboxylic acid groups give rise to a complex conformational landscape for this compound. Understanding the relative energies of different conformers is essential, as the most stable conformation will dictate the molecule's predominant shape and, consequently, its physical and chemical properties.
Computational methods can be used to perform a systematic search of the potential energy surface. For a related molecule, cyclobutanecarboxylic acid, potential energy surface scans have been performed at the B3LYP/aug-cc-pVTZ level of theory. illinois.eduresearchgate.net These scans revealed the existence of multiple stable conformers, including equatorial and axial substitutions on the puckered cyclobutane ring. illinois.eduresearchgate.net For this compound, the conformational analysis would be more complex due to the additional carboxymethyl group. The orientation of both carboxylic acid groups relative to the ring and to each other would need to be considered, likely leading to a greater number of local minima on the potential energy surface.
Potential Conformational Variables:
Ring Puckering: The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.org
Orientation of Carboxylic Groups: The dihedral angles involving the C-COOH and C-CH2COOH bonds will define the orientation of these substituent groups.
Intramolecular Hydrogen Bonding: The possibility of hydrogen bonding between the two carboxylic acid groups could significantly stabilize certain conformations.
Analysis of Ring Strain and its Influence on Molecular Geometry
Cyclobutane rings are known to possess significant ring strain due to the deviation of their internal bond angles from the ideal tetrahedral angle of 109.5°. wikipedia.orgmasterorganicchemistry.com This strain is a combination of angle strain (from compressed C-C-C bond angles) and torsional strain (from eclipsing of hydrogen atoms). wikipedia.org The total ring strain in cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com
Components of Ring Strain in Cyclobutanes:
Angle Strain: The C-C-C bond angles in a puckered cyclobutane are around 88°, a significant deviation from 109.5°, leading to inefficient orbital overlap and weaker C-C bonds. libretexts.orgmasterorganicchemistry.com
Torsional Strain: Although the puckering of the ring reduces some of the eclipsing interactions between adjacent C-H bonds, a notable amount of torsional strain remains. libretexts.org
For this compound, the presence of two bulky substituents on the same carbon atom would be expected to influence the ring's geometry. X-ray diffraction studies on related compounds, such as 1-aminocyclobutane-1-carboxylic acid derivatives, have shown that the N-Cα-C' bond angle is significantly expanded from the regular tetrahedral value. nih.gov A similar distortion would be expected for the C-C(COOH)-C bond angles in this compound to accommodate the steric bulk of the carboxylic acid groups. Computational geometry optimizations would be able to precisely quantify these bond lengths and angles.
Typical Ring Strain Energies of Small Cycloalkanes:
| Cycloalkane | Ring Strain (kcal/mol) |
| Cyclopropane | 27.6 |
| Cyclobutane | 26.3 |
| Cyclopentane (B165970) | 6.2 |
| Cyclohexane (B81311) | 0 |
| Data sourced from various studies on cycloalkane stability. masterorganicchemistry.commasterorganicchemistry.com |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, one could computationally investigate various reactions, such as decarboxylation, esterification, or reactions involving the cyclobutane ring itself.
A detailed computational study on the base-catalyzed reaction of cyclobutane-1,2-dione illustrates the power of this approach. beilstein-journals.org Using both DFT and ab initio methods, researchers explored three possible reaction pathways for the initially formed tetrahedral adduct. beilstein-journals.org By calculating the Gibbs free energies of activation for each pathway, they were able to predict that the benzilic acid type rearrangement to form 1-hydroxycyclopropane-1-carboxylate is the most favorable route, a finding that aligns with experimental observations. beilstein-journals.org
Steps in Modeling a Reaction Mechanism:
Reactant and Product Optimization: The geometries of the starting materials and products are optimized to find their lowest energy structures.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which is a saddle point on the potential energy surface.
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to verify that the identified transition state connects the desired reactants and products.
Molecular Dynamics Simulations for Dynamic Behavior Studies
While quantum mechanical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. mdpi.com In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, with the forces between atoms being calculated using a force field. frontiersin.org
For this compound, MD simulations could be used to investigate:
Conformational Dynamics: How the molecule transitions between different stable conformations in solution and at different temperatures.
Solvation Effects: The arrangement of solvent molecules (e.g., water) around the solute and the influence of the solvent on the molecule's structure and dynamics.
Vibrational Motions: The characteristic vibrational modes of the molecule, which can be compared with experimental spectroscopic data.
MD simulations are particularly useful for studying large systems and long-timescale phenomena that are computationally prohibitive for quantum mechanical methods. frontiersin.org The choice of force field is critical for the accuracy of MD simulations, and parameters would need to be carefully selected or developed to accurately model the interactions within this compound.
Synthesis and Exploration of Derivatives and Analogs of 1 Carboxymethyl Cyclobutane 1 Carboxylic Acid
Design and Synthesis of Substituted Cyclobutane-1,1-dicarboxylic Acid Derivatives
The strategic introduction of substituents onto the cyclobutane (B1203170) ring of 1,1-dicarboxylic acid derivatives allows for the fine-tuning of molecular properties. A prominent strategy for achieving this is through transition-metal-catalyzed C–H functionalization, which offers a direct and efficient route to substituted cyclobutanes.
One powerful approach involves the use of a directing group to guide a palladium catalyst to specific C–H bonds on the cyclobutane ring. nih.gov For instance, a carboxylic acid group on the cyclobutane can be converted into an amide that incorporates a directing group, such as an 8-aminoquinoline (B160924). nih.gov This directing group then coordinates to a palladium catalyst, bringing it in close proximity to the C–H bonds of the cyclobutane ring and enabling their functionalization. This method has been successfully employed to introduce aryl and other substituents onto the cyclobutane core. nih.gov
The general scheme for this process can be outlined as follows:
Amide Formation: The cyclobutane-1,1-dicarboxylic acid is converted to an amide derivative bearing a directing group.
C–H Activation: The substrate is then subjected to palladium-catalyzed C–H activation conditions in the presence of a suitable coupling partner, such as an aryl halide.
Functionalization: The palladium catalyst facilitates the coupling of the cyclobutane with the partner, resulting in a substituted derivative.
Directing Group Removal: The directing group can then be cleaved to yield the functionalized cyclobutane dicarboxylic acid derivative.
This strategy allows for the diastereoselective synthesis of complex cyclobutanes. nih.gov The choice of directing group and reaction conditions can influence the site-selectivity and stereoselectivity of the functionalization. nih.gov
| Starting Material Fragment | Coupling Partner | Catalyst/Conditions | Product Fragment | Yield (%) |
|---|---|---|---|---|
| Cyclobutane with 8-aminoquinoline directing group | Iodobenzene | Pd(OAc)₂, 80 °C | Phenyl-substituted cyclobutane | High |
| Cyclobutane with 8-aminoquinoline directing group | 1-Iodo-3,4-dimethoxybenzene | Pd(OAc)₂, 80 °C | (3,4-Dimethoxyphenyl)-substituted cyclobutane | 98 |
| Cyclobutane with 8-aminoquinoline directing group | N-Tosyl-3-iodoindole | Pd(OAc)₂, LiCl, 100 °C | (N-Tosylindol-3-yl)-substituted cyclobutane | 92 |
Another strategy for synthesizing substituted cyclobutane dicarboxylic acids involves the ring-opening of bicyclo[1.1.0]butanes (BCBs). Catalyst-controlled, regiodivergent hydrophosphination of acyl BCBs can lead to multi-substituted cyclobutane backbones. researchgate.net This method provides access to 1,1,3- and 1,2,3-substituted cyclobutanes with high diastereoselectivity. researchgate.net
Introduction of Amine Functionalities: Synthesis of Aminocyclobutane Carboxylic Acid Analogs
The incorporation of amine functionalities into the cyclobutane framework leads to the formation of aminocyclobutane carboxylic acid analogs, which are valuable building blocks in medicinal chemistry. Several synthetic methodologies have been developed to achieve this transformation.
A widely used method for converting a carboxylic acid to an amine is the Curtius rearrangement . nih.govnih.govrsc.org This reaction proceeds through an acyl azide (B81097) intermediate, which rearranges to an isocyanate upon heating. The isocyanate can then be trapped with water to yield the corresponding amine. The Curtius rearrangement is known for its tolerance of a wide range of functional groups and proceeds with retention of stereochemistry. nih.gov This makes it a reliable method for the synthesis of chiral aminocyclobutane derivatives from the corresponding carboxylic acids. acs.org
The synthesis of β-aminocyclobutane carboxylic acid derivatives can be achieved through an aza-Michael addition . A tandem amidation/Michael addition protocol has been developed where a nitrogen nucleophile adds to a cyclobutene-1-carboxylic acid derivative. chemistryviews.org For example, the reaction of cyclobutene-1-carboxylic acid with a benzoxazolone in the presence of a base can lead to the formation of a β-N-heterocyclic cyclobutane carboximide with a trans configuration. chemistryviews.org These products can serve as versatile intermediates for the synthesis of a diverse range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives. chemistryviews.org Another approach involves a solvent-free aza-Michael addition of benzophenone (B1666685) imine to 3-halopropylidenemalonates followed by a base-induced ring closure to yield highly substituted cyclobutanedicarboxylic acid derivatives with an amino group. rsc.org
| Method | Starting Material | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Curtius Rearrangement | Cyclobutane carboxylic acid | Diphenylphosphoryl azide (DPPA), heat | α-Aminocyclobutane | nih.govacs.org |
| Aza-Michael Addition | Cyclobutene-1-carboxylic acid | Benzoxazolone, 4-dimethylaminopyridine (B28879) (DMAP) | trans-β-N-heterocyclic cyclobutane carboximide | chemistryviews.org |
| Aza-Michael Addition/Ring Closure | 3-Halopropylidenemalonate | Benzophenone imine, base | Substituted β-aminocyclobutane dicarboxylic acid | rsc.org |
Furthermore, stereoselective syntheses of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids have been developed, which are crucial for their incorporation into conformationally constrained β-peptides. nih.govresearchgate.net
Incorporation of Heteroatoms within the Cyclobutane Framework or Side Chains
The introduction of heteroatoms, such as oxygen or nitrogen, into the cyclobutane ring or its side chains can significantly alter the molecule's physical and biological properties.
One elegant strategy for constructing chiral cyclobutanes with heteroatom-containing side chains is through a heteroatom-directed conjugate addition (HADCA) . acs.org This method involves the conjugate addition of a nucleophile to an epoxyvinylsulfone-substituted carbohydrate precursor. The resulting carbanion then undergoes an intramolecular attack on the epoxide, leading to the formation of the cyclobutane ring. acs.org This approach allows for the synthesis of both enantiomers of the target cyclobutane.
While direct incorporation of heteroatoms into the cyclobutane ring to form azetidine (B1206935) or oxetane (B1205548) dicarboxylic acid analogs is less commonly reported in the context of 1-(carboxymethyl)cyclobutane-1-carboxylic acid, general methods for the synthesis of such heterocyclic systems can be envisioned. For instance, ring-closing reactions of appropriately functionalized acyclic precursors could provide a route to these heteroatom-containing cyclobutane analogs.
Synthesis of Polycyclic and Fused Ring Systems Containing the Cyclobutane Dicarboxylic Acid Motif
Building upon the cyclobutane dicarboxylic acid scaffold to create more complex polycyclic and fused ring systems has led to the development of novel molecular architectures.
A key strategy for the synthesis of fused ring systems is the [2+2] cycloaddition reaction . For instance, the bicyclo[4.2.0]octane core, which features a cyclobutane ring fused to a cyclohexane (B81311) ring, can be constructed via a [2+2] ketene (B1206846) cycloaddition. acgpubs.org In this reaction, a ketene is generated in situ and reacts with a cyclohexadiene to form the bicyclic system. This approach allows for the rapid assembly of the carbon skeleton of complex natural products. acgpubs.org
Intramolecular [2+2] photocycloaddition is another powerful tool for constructing fused cyclobutane systems. figshare.com Irradiation of a molecule containing two tethered alkene moieties can induce an intramolecular cycloaddition to form a bicyclic product containing a cyclobutane ring. This method has been utilized to create complex 5-8-5 ring systems through a sequence of intramolecular [2+2] photocycloaddition followed by thermal fragmentation. figshare.com A tandem ring-opening/intramolecular [2+2] cycloaddition has also been reported for the synthesis of cyclobutane-fused thiazolino-2-pyridones. nih.govnih.gov
Spirocyclic systems , where the cyclobutane ring is connected to another ring through a single shared carbon atom, represent another class of complex derivatives. The synthesis of such compounds can be achieved through various methods, including the catalytic arylboration of spirocyclic cyclobutenes to access highly substituted spiro[3.n]alkanes. nih.gov Rh(III)-catalyzed [3+2]-annulation between quinoxalines and alkynylcyclobutanols has also been developed for the construction of novel spirocyclic frameworks containing a cyclobutane ring. nih.gov
| Ring System | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| Bicyclo[4.2.0]octane | [2+2] Ketene Cycloaddition | Rapid construction of the fused ring system. | acgpubs.org |
| Fused Cyclobutanes | Intramolecular [2+2] Photocycloaddition | Formation of complex polycyclic systems. | figshare.com |
| Spiro[3.n]alkanes | Catalytic Arylboration of Spirocyclic Cyclobutenes | Access to highly substituted spirocyclic compounds. | nih.gov |
| Spiro[indene-1,2'-quinoxaline] | Rh(III)-Catalyzed [3+2]-Annulation | Synthesis of novel spiro-heterocyclic frameworks. | nih.gov |
Fluorinated and Other Halogenated Analogs: Synthetic Strategies and Conformational Effects
The introduction of fluorine and other halogens into the cyclobutane dicarboxylic acid framework can profoundly influence the molecule's conformation and physicochemical properties, such as acidity and lipophilicity.
Several synthetic strategies have been developed for the preparation of fluorinated analogs . A common approach for synthesizing 3-(trifluoromethyl)cyclobutane-1-carboxylic acid involves starting from a 4-oxocyclobutane precursor. bohrium.comacs.org The ketone can be treated with TMSCF₃ and a fluoride (B91410) source to install the trifluoromethyl group. Subsequent deoxygenation and other functional group manipulations can then afford the desired product. bohrium.comacs.org Similarly, 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids have been synthesized from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate through fluorination followed by hydrolysis. nbuv.gov.ua
The synthesis of other fluorinated cyclobutane building blocks often relies on nucleophilic fluorination as a key step. researchgate.net These methods have enabled the multigram-scale synthesis of various fluorinated cyclobutane-derived amines and carboxylic acids. researchgate.net
The conformational effects of halogenation on the cyclobutane ring are a subject of significant interest. The puckered nature of the cyclobutane ring can be influenced by the presence of electronegative and sterically demanding halogen substituents. Theoretical studies on halogenated cyclobutene (B1205218) derivatives have shown that fluorination can lead to a strengthening of adjacent C-C bonds, while chlorination can have the opposite effect due to steric hindrance. nih.gov These findings suggest that the nature and position of halogen substituents on a cyclobutane dicarboxylic acid derivative would similarly influence the ring's geometry and the relative orientation of the carboxylic acid groups. The introduction of halogens can also impact non-covalent interactions, such as hydrogen bonding, which can further dictate the preferred conformation. acs.org
| Halogenated Moiety | Starting Material | Key Reagents/Steps | Reference |
|---|---|---|---|
| 3-(Trifluoromethyl) | 4-Oxocyclobutane derivative | TMSCF₃, Fluoride source, Deoxygenation | bohrium.comacs.org |
| 1-(Fluoromethyl) | Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | Mesylation, Fluorination (TMAF), Hydrolysis | nbuv.gov.ua |
| 1-(Difluoromethyl) | Ethyl 1-formylcyclobutanecarboxylate | Deoxofluorination, Hydrolysis | nbuv.gov.ua |
| 3-Fluoro | Cyclobutanone (B123998) | Nucleophilic fluorination | researchgate.net |
Exploration of Molecular Interactions and Catalytic Utility in Model Systems
Investigations into Enzyme-Compound Interaction Mechanisms in in vitro Systems
The rigid four-membered ring of cyclobutane (B1203170) derivatives makes them intriguing candidates for enzyme inhibitors. The constrained nature of the ring can help to position functional groups in a precise orientation to interact with an enzyme's active site, sometimes mimicking the transition state of a substrate.
Cyclobutane-containing compounds have been investigated as inhibitors for various enzymes. For instance, certain cyclobutane derivatives have been identified as inhibitors of Janus kinases (JAK), which are crucial in cytokine signaling pathways implicated in inflammatory diseases and cancers. google.com The cyclobutane moiety in these inhibitors serves as a rigid scaffold to orient the pharmacophoric groups for optimal binding to the kinase domain.
In another example, a cyclobutanone-containing compound was designed as a potential inhibitor of the metallo-γ-lactonase AiiA, an enzyme involved in bacterial quorum sensing. acs.org The inherent strain of the four-membered ring increases the electrophilicity of the ketone, making it a potential mimic for the tetrahedral transition state of hydrolase enzymes. acs.org While the specific interaction of 1-(carboxymethyl)cyclobutane-1-carboxylic acid with enzymes is not documented, its gem-dicarboxylate structure could potentially chelate metal ions in the active sites of metalloenzymes, a common inhibition mechanism. The study of enzyme kinetics, often utilizing the Michaelis-Menten model, is fundamental to characterizing the nature of such inhibition, whether it be competitive, noncompetitive, or uncompetitive. youtube.comfiveable.me
Below is a table summarizing the inhibitory activities of some cyclobutane derivatives against their target enzymes.
| Cyclobutane Derivative Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Reference |
| Pyrrolo[2,3-d]pyrimidine-based | Janus Kinase 1 (JAK1) | IC₅₀ < 1 nM | google.com |
| Pyrrolo[2,3-d]pyrimidine-based | Janus Kinase 2 (JAK2) | IC₅₀ = 1.3 nM | google.com |
| Pyrrolo[2,3-d]pyrimidine-based | Janus Kinase 3 (JAK3) | IC₅₀ = 1.3 nM | google.com |
| Decanoylaminocyclobutanone | Metallo-γ-lactonase (AiiA) | Kᵢ = 110 ± 30 µM | acs.org |
| Spirocyclic gem-difluorocyclobutane | β-secretase (BACE1) | Data not specified | acs.org |
Potential as Scaffolds for Conformational Restriction in Peptidomimetics and Molecular Probes
The design of peptidomimetics often involves the introduction of conformational constraints to stabilize specific secondary structures, such as β-turns or helices, which can enhance biological activity, selectivity, and metabolic stability. nih.govru.nl The unique puckered structure of the cyclobutane ring is increasingly utilized for this purpose. nih.gov
Incorporating gem-disubstituted cyclobutane scaffolds, such as those derived from 1,1-cyclobutanedicarboxylic acid, into a peptide backbone can significantly limit the conformational freedom of the molecule. This restriction helps to pre-organize the peptide into a bioactive conformation, which can lead to improved binding affinity for its target receptor. For example, hybrid oligomers containing constrained aminocyclobutane-carboxylic acids have been synthesized to study their cell-penetrating abilities. nih.gov The rigidity imparted by the cyclobutane ring influences the spatial arrangement of charged groups, which is a key factor for efficient cell membrane translocation. nih.gov
Computational and experimental studies, including NMR spectroscopy and X-ray diffraction, have been used to analyze the conformational effects of cyclobutane moieties in peptides. nih.gov These studies have shown that the substitution pattern on the cyclobutane ring can direct the peptide backbone to adopt specific, well-defined secondary structures. nih.gov The gem-dicarboxylate structure of this compound provides two points for chain extension, creating a spirocyclic linkage that would impose a sharp turn in a peptide or molecular probe.
The table below illustrates the effect of incorporating a constrained cyclobutane amino acid on the properties of a cell-penetrating peptide.
| Peptide Characteristic | Peptide with Flexible Residues | Peptide with Constrained Cyclobutane Residues | Reference |
| Conformational Bias | Low (Flexible) | High (Defined Conformation) | nih.gov |
| Average Inter-guanidinium Distance | Varies | ~15-16 Å | nih.gov |
| Cell Uptake (HeLa cells) | Dependent on length | Increased with length, influenced by conformation | nih.gov |
| Toxicity | Higher | Lower | nih.gov |
Role as Building Blocks in the Development of New Materials and Specialty Chemicals
Dicarboxylic acids are fundamental building blocks for the synthesis of polymers such as polyesters and polyamides. und.edu Cyclobutane-containing dicarboxylic acids (CBDAs) are gaining attention as bio-based alternatives to petroleum-derived monomers. und.edunih.gov The rigid and semi-rigid nature of the cyclobutane ring can impart unique thermal and mechanical properties to the resulting polymers. nih.govresearchgate.net
For example, polyesters synthesized from furanic cyclobutane diacid and various aliphatic diols have shown good thermal stability, with decomposition temperatures influenced by the length of the diol chain. european-coatings.comrsc.org The glass transition temperature (Tg) of these polymers can also be tailored by altering the diol, demonstrating the versatility of CBDAs in creating materials with specific properties. european-coatings.com this compound, as a derivative of 1,1-cyclobutanedicarboxylic acid, could similarly be used to create polyesters and polyamides with a spirocyclic center, potentially leading to materials with unique cross-linking capabilities and altered solubility.
Furthermore, cyclobutane dicarboxylic acids, including 1,1-cyclobutanedicarboxylic acid, serve as organic linkers in the synthesis of metal-organic frameworks (MOFs). osti.govresearchgate.net These crystalline porous materials have applications in gas storage, separation, and catalysis. The geometry and rigidity of the cyclobutane linker play a crucial role in determining the pore size and topology of the resulting MOF. osti.govresearchgate.net
The following table summarizes the properties of polymers synthesized using a cyclobutane dicarboxylic acid building block.
| Polymer System | Diol Used | Molecular Weight ( g/mol ) | Glass Transition Temp (Tg) | Thermal Decomposition (Td10%) | Reference |
| CBDA-Polyester | 1,4-butanediol | 11,200 | 52 °C | 284 °C | european-coatings.comrsc.org |
| CBDA-Polyester | 1,6-hexanediol | 10,500 | 33 °C | 277 °C | european-coatings.comrsc.org |
| CBDA-Polyester | 1,8-octanediol | 9,800 | 21 °C | 270 °C | european-coatings.comrsc.org |
| CBDA-Polyester | 1,10-decanediol | 8,900 | 6 °C | 263 °C | european-coatings.comrsc.org |
Utility in Stereoselective Synthesis as Chiral Auxiliaries or Ligands
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is achieved, the auxiliary is removed. The effectiveness of a chiral auxiliary often relies on its rigid conformational structure, which creates a biased steric environment, favoring the formation of one stereoisomer over another. researchgate.net
While there are no specific reports of this compound being used as a chiral auxiliary, chiral derivatives of cyclobutane are valuable in this context. The rigid framework of the cyclobutane ring can effectively shield one face of a reactive center, directing an incoming reagent to the opposite face with high selectivity. For a gem-dicarboxylated cyclobutane to be used as a chiral auxiliary, it would first need to be resolved into its enantiomers or synthesized in an enantiomerically pure form. It could then be attached to a prochiral substrate, for example, through one of the carboxyl groups, to direct subsequent reactions such as alkylations or aldol additions. nih.gov
The general principle of using a chiral auxiliary is outlined below:
Attachment: A prochiral molecule is covalently attached to the chiral auxiliary.
Diastereoselective Reaction: The resulting compound undergoes a reaction where the chiral auxiliary directs the formation of a new stereocenter, leading to a diastereomeric excess of one product.
Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched molecule, and the auxiliary can often be recovered for reuse. wikipedia.org
Contribution to Homogeneous and Heterogeneous Catalysis as Ligands or Directing Groups
The carboxylate groups of this compound and its analogs can act as ligands, binding to metal centers to form catalysts. In heterogeneous catalysis , these dicarboxylic acids are particularly useful as organic linkers for constructing metal-organic frameworks (MOFs). researchgate.net For instance, cyclobutane-1,1-dicarboxylic acid has been used to synthesize coordination polymers with zinc, calcium, and barium. researchgate.net In these structures, the dicarboxylate anions bridge metal centers, creating 2D or 3D networks. researchgate.net The resulting MOFs can possess porous structures, making them potential catalysts for various chemical transformations where the metal nodes act as catalytic sites.
In homogeneous catalysis , dicarboxylic acids can form soluble metal complexes that catalyze reactions in the solution phase. The two carboxylate groups can chelate a single metal ion or bridge two metal centers, influencing the geometry and electronic properties of the catalyst. The cyclobutane backbone provides a rigid spacer between the coordinating groups, which can affect the bite angle and stability of the resulting metal complex. This structural control is crucial for tuning the activity and selectivity of the catalyst. While specific applications of this compound in catalysis are not documented, the principles of coordination chemistry suggest its potential as a ligand in both homogeneous and heterogeneous systems.
Future Research Trajectories and Interdisciplinary Outlooks
Development of Advanced and Sustainable Synthetic Methodologies
Future research will likely focus on developing more efficient, scalable, and environmentally benign methods for the synthesis of 1-(carboxymethyl)cyclobutane-1-carboxylic acid and its derivatives. While traditional methods for creating similar cyclobutane (B1203170) structures often involve multi-step processes, emerging strategies are expected to offer improved atom economy and reduced environmental impact.
Key Research Areas:
Photocycloaddition Reactions: The [2+2] photocycloaddition of alkenes is a powerful tool for constructing cyclobutane rings. nih.gov Future work may explore the use of sustainable light sources and novel photosensitizers to synthesize precursors to this compound.
Catalytic Approaches: The development of novel transition-metal-catalyzed reactions could provide direct and stereoselective routes to functionalized cyclobutanes, minimizing the need for protecting groups and reducing waste.
Bio-based Feedstocks: Investigating the synthesis of cyclobutane dicarboxylic acids from renewable resources is a growing area of interest. researchgate.net This aligns with the principles of green chemistry and could provide a sustainable source for these valuable building blocks. For instance, the synthesis of a novel cyclobutane-containing diacid building block from sorbic acid using clean, efficient [2+2] photocycloaddition has been reported. nih.gov
A comparative table of potential synthetic approaches is presented below:
| Methodology | Advantages | Potential Challenges |
| Photocycloaddition | High efficiency for ring formation | Requires specialized equipment, potential for side reactions |
| Transition-Metal Catalysis | High stereoselectivity and atom economy | Catalyst cost and toxicity, optimization of reaction conditions |
| Bio-based Synthesis | Sustainable and renewable | Complexity of starting materials, lower yields |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and discovery. For a molecule like this compound, these computational tools can accelerate the development of synthetic routes and predict its properties.
Anticipated Developments:
Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient synthetic pathways by analyzing vast databases of chemical reactions.
Reaction Optimization: Machine learning algorithms can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts.
Property Prediction: AI models can estimate the physicochemical and biological properties of this compound and its derivatives, guiding the design of new molecules with desired functionalities.
Deeper Understanding of Structure-Reactivity Relationships through Comprehensive Mechanistic Studies
A thorough understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for its effective utilization. The strained nature of the cyclobutane ring imparts unique reactivity that can be harnessed in organic synthesis.
Focus of Future Mechanistic Studies:
Ring-Opening and Rearrangement Reactions: Detailed kinetic and computational studies can elucidate the mechanisms of ring-opening and rearrangement reactions, which are characteristic of strained cyclobutane systems.
Influence of Substituents: Investigating how the carboxymethyl and carboxylic acid groups influence the reactivity of the cyclobutane ring will be essential for designing specific chemical transformations.
Stereoelectronic Effects: Probing the stereoelectronic effects governing the reactivity and conformational preferences of the molecule will provide fundamental insights into its chemical behavior. For instance, studies on cyclobut-1-ene-1,2-dicarboxylic acid have revealed the influence of intramolecular hydrogen bonding on its stereoselectivity in Diels-Alder reactions. rsc.org
Expansion of the Compound’s Role as a Versatile Building Block in Complex Molecular Architectures
The bifunctional nature and rigid scaffold of this compound make it an attractive building block for the synthesis of complex organic molecules. Its derivatives have potential applications in medicinal chemistry and materials science.
Potential Applications as a Building Block:
Pharmaceuticals: Cyclobutane-containing compounds are found in a number of approved drugs. The rigid cyclobutane core of this compound can be used to create conformationally constrained analogues of biologically active molecules, potentially leading to improved potency and selectivity. Substituted cyclobutane carboxylic acid compounds have been investigated for their potential antiviral applications. google.com
Polymers and Materials: Dicarboxylic acids are key monomers in the synthesis of polyesters and polyamides. The incorporation of the cyclobutane ring from this compound into polymer backbones could impart unique thermal and mechanical properties. 1,1-Cyclobutanedicarboxylic acid is utilized in the synthesis of various polymers, enhancing their mechanical properties and thermal stability. chemimpex.com
Metal-Organic Frameworks (MOFs): The carboxylic acid groups can act as ligands to coordinate with metal ions, forming porous MOFs with potential applications in gas storage, catalysis, and sensing. 1,1-Cyclobutanedicarboxylic acid is used as a ligand to prepare various lanthanide metal-organic frameworks. chemicalbook.com
Emerging Applications in Chemical Biology through Tailored Molecular Probes and Mimics
The unique geometry and chemical properties of this compound make it a candidate for the development of novel tools for chemical biology.
Prospective Roles in Chemical Biology:
Peptidomimetics: The rigid cyclobutane scaffold can be used to mimic peptide secondary structures, such as β-turns, leading to the development of enzyme inhibitors or receptor modulators.
Molecular Probes: By attaching fluorescent tags or other reporter groups, derivatives of this compound could be developed as molecular probes to study biological processes.
Metabolic Labeling: Isotopically labeled versions of the compound could be used to trace metabolic pathways and understand cellular processes.
While direct experimental data on this compound remains scarce, the foundational knowledge from related cyclobutane compounds provides a solid framework for future investigations. The continued exploration of this molecule and its derivatives holds significant promise for advancements in synthesis, materials science, and medicine.
Q & A
Q. What are the common synthetic routes for 1-(carboxymethyl)cyclobutane-1-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : A widely used approach involves coupling cyclobutane derivatives with carboxymethyl groups via esterification or amidation. For example, DIC (diisopropylcarbodiimide) and DMAP (4-dimethylaminopyridine) are effective coupling agents for forming ester intermediates, as demonstrated in analogous cyclobutane dicarboxylic acid syntheses . Oxidation of cyanocyclobutane esters (e.g., methyl 2-cyanocyclobutane-1-carboxylate) using strong oxidizing agents like KMnO₄ or RuO₄ can yield carboxylic acid derivatives . To optimize yields:
- Use anhydrous conditions and inert atmospheres to prevent hydrolysis.
- Monitor reaction progress via TLC or LC-MS to avoid over-oxidation.
- Purify intermediates via flash chromatography (e.g., 10–25% EtOAc/hexanes) .
Q. What spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclobutane ring structure and carboxymethyl substituents. Coupling constants (e.g., J values) help identify stereochemistry in chiral analogs .
- HR-MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration, particularly for stereoisomers like (1S,2R) or (1R,2S) derivatives .
Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in nucleophilic substitution or addition reactions?
- Methodological Answer : The cyclobutane ring’s high angle strain (~90° bond angles) increases reactivity compared to less strained systems (e.g., cyclohexane). This strain:
- Facilitates ring-opening reactions under acidic/basic conditions.
- Enhances electrophilicity at the carboxylic acid groups, promoting nucleophilic attacks (e.g., esterification or amide formation) .
- May lead to unexpected side reactions; control via low-temperature protocols or steric hindrance (e.g., bulky protecting groups) is recommended .
Q. What are the recommended storage conditions to ensure the compound’s stability over extended periods?
- Methodological Answer :
- Store in a ventilated, cool environment (≤25°C) away from heat sources .
- Use airtight containers to prevent moisture absorption, which can hydrolyze ester or amide derivatives.
- Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition into carbon oxides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Catalyst loading : Higher DMAP concentrations (e.g., 5 mol%) may improve coupling efficiency but risk side reactions .
- Reagent purity : Trace impurities in starting materials (e.g., 1-(4-chlorophenyl)cyclobutane-1-carboxylic acid) can reduce yields; use HPLC-grade solvents .
- Workup protocols : Incomplete removal of byproducts (e.g., urea from DIC) may skew yield calculations. Validate purity via NMR and elemental analysis.
Q. What computational methods are employed to model the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Density functional theory (e.g., B3LYP/6-31G*) predicts electron density distribution, acidity of carboxylic protons, and reaction transition states .
- Molecular Dynamics (MD) : Simulates solvent effects on stability, particularly in aqueous or polar aprotic media.
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose feasible synthetic routes by analyzing bond dissociation energies and steric effects .
Q. What strategies are effective for achieving enantioselective synthesis of this compound, particularly considering its stereoisomeric forms?
- Methodological Answer :
- Chiral Auxiliaries : Use (1R,2S)- or (1S,2R)-configured intermediates (e.g., tert-butyl esters) to direct stereochemistry during cyclization .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with transition metals (e.g., Pd) enable enantioselective C–H functionalization .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can separate enantiomers via selective ester hydrolysis .
Q. How does the presence of the carboxymethyl group influence the compound’s participation in photoredox-catalyzed carboxylation reactions?
- Methodological Answer : The carboxymethyl group acts as an electron-withdrawing substituent, stabilizing radical intermediates during photoredox reactions. Key considerations:
- Catalyst Selection : Ru(bpy)₃²⁺ or Ir(ppy)₃ facilitate single-electron transfers to activate C(sp³)–O bonds .
- Solvent Effects : Polar solvents (e.g., DMF) enhance charge separation, improving carboxylation efficiency.
- Substrate Scope : Steric hindrance from the cyclobutane ring may limit reactivity; optimize using bulky redox-active esters (e.g., phthalimide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
